molecular formula C15H16F3N3 B2429912 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine CAS No. 1030385-98-8

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine

Cat. No.: B2429912
CAS No.: 1030385-98-8
M. Wt: 295.309
InChI Key: WTNXOBKJOIECIA-UHFFFAOYSA-N
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Description

4-{5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a piperidine ring, a known pharmacophore in neuroscience, with a 3-(trifluoromethyl)phenyl-substituted pyrazole scaffold. The pyrazole core is a privileged structure in medicinal chemistry, renowned for its extensive biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of the trifluoromethyl group on the phenyl ring is a common strategy in lead optimization, as it can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . Piperidine derivatives are frequently incorporated into bioactive molecules targeting the central nervous system . This specific molecular framework is highly valuable for constructing novel compounds for high-throughput screening and as a key intermediate in multi-step synthesis. Researchers can utilize this scaffold to develop potential inhibitors for various enzymatic targets or receptor systems. The compound is provided for research applications strictly in accordance with all applicable laws and regulations. It is intended for use by qualified laboratory professionals only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3/c16-15(17,18)12-3-1-2-11(8-12)14-9-13(20-21-14)10-4-6-19-7-5-10/h1-3,8-10,19H,4-7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNXOBKJOIECIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring . The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethyl radicals generated from reagents such as trifluoromethyl iodide .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, utilizing organoboron reagents and palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of trifluoromethyl phenyl derivatives, including 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine. These compounds exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal toxicity to human cells. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them promising candidates for antibiotic development .

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives can serve as effective anti-inflammatory agents. For instance, compounds similar to this compound have been investigated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. This suggests potential therapeutic applications in treating inflammatory diseases .

Agrochemical Applications

The compound's structural characteristics lend it potential utility in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives have been shown to possess herbicidal properties, targeting specific plant growth pathways without significant effects on non-target species. This specificity can lead to more sustainable agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study published in Nature demonstrated that a series of trifluoromethyl phenyl pyrazoles, including this compound, exhibited minimum inhibitory concentrations (MICs) as low as 0.78 μg/ml against resistant strains of Acinetobacter baumannii. This highlights the compound's potential in addressing antibiotic resistance .

Case Study 2: Anti-inflammatory Mechanism

In a recent investigation into anti-inflammatory agents, researchers found that derivatives of this compound effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests a mechanism by which these compounds could mitigate inflammation-related conditions .

Mechanism of Action

The mechanism of action of 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and improving metabolic stability . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and piperidine moiety, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry .

Biological Activity

The compound 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole-based compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H19F3N4
  • Molecular Weight : 364.36 g/mol
  • CAS Number : 1031206-96-8

The structure features a piperidine ring substituted with a pyrazole moiety that contains a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells. This effect is significant at concentrations around 20 µM, where microtubule assembly inhibition ranges from 40% to 52% .
  • Apoptosis Induction : In studies involving breast cancer cell lines (e.g., MDA-MB-231), compounds with similar structures have demonstrated the ability to induce apoptosis by enhancing caspase-3 activity, suggesting that this compound may also exhibit similar pro-apoptotic effects .
  • Anticancer Activity : The pyrazole scaffold is associated with various anticancer mechanisms, including inhibition of topoisomerase and modulation of cell cycle progression. Studies indicate that derivatives can inhibit growth across multiple cancer types, including lung, colorectal, and prostate cancers .

Biological Activity Data

The following table summarizes key findings related to the biological activity of pyrazole derivatives similar to this compound:

Activity Type Concentration (µM) Effect Reference
Microtubule Assembly20Inhibition (40%-52%)
Caspase-3 Activity10Enhanced (1.33–1.57 times)
Anticancer ActivityVariousInhibition of growth in multiple cancers

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Breast Cancer Study : A derivative similar to the target compound was evaluated for its effects on MDA-MB-231 cells, showing significant apoptosis induction at low concentrations (1 µM), which correlated with morphological changes and increased caspase activity .
  • Antimicrobial Properties : Research has indicated that certain pyrazole derivatives possess antimicrobial effects against various pathogens, although specific data on the target compound remains limited .
  • Inflammatory Response Modulation : Pyrazole-containing compounds have also been studied for their anti-inflammatory properties, demonstrating potential in reducing pro-inflammatory cytokine levels in vitro .

Q & A

Q. What are the common synthetic routes for synthesizing 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine?

Methodological Answer: Synthesis typically involves multi-step processes starting from aryl-substituted pyrazole precursors. For example, condensation reactions between 3-(trifluoromethyl)phenyl-substituted hydrazines and diketones, followed by piperidine ring formation via nucleophilic substitution or cyclization. Key steps include:

  • Step 1: Formation of the pyrazole core via [3+2] cycloaddition or hydrazine-ketone condensation (e.g., 3-(trifluoromethyl)phenylhydrazine with β-keto esters) .
  • Step 2: Piperidine coupling through Buchwald–Hartwig amination or Mitsunobu reactions to attach the piperidine moiety .
  • Purification: Column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm regiochemistry of the pyrazole ring and piperidine substitution patterns. 19^19F NMR is essential for verifying trifluoromethyl group integrity .
  • X-ray Crystallography: Used to resolve ambiguities in stereochemistry and confirm molecular conformation. For example, studies on analogous pyrazole-piperidine hybrids reveal planar pyrazole rings and chair conformations in piperidine .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step syntheses of this compound?

Methodological Answer:

  • Catalyst Screening: Use palladium catalysts (e.g., Pd(OAc)2_2) for efficient C–N coupling in piperidine attachment. Evidence shows ligand choice (e.g., XPhos) improves yields by 20–30% .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization steps .
  • Temperature Control: Lower temperatures (0–5°C) during pyrazole formation reduce side products .

Q. How can structural discrepancies between crystallographic data and computational models be resolved?

Methodological Answer:

  • Cross-Validation: Compare X-ray-derived bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set). Discrepancies >0.05 Å may indicate model oversimplification .
  • Thermal Ellipsoid Analysis: Assess disorder in crystal structures to rule out artifacts .

Q. What strategies address contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

  • Metabolic Stability Assays: Evaluate hepatic microsomal stability to identify rapid degradation in vivo. For example, fluorinated analogs show improved metabolic resistance .
  • Comparative SAR Studies: Test structurally related compounds (e.g., 4-fluorophenyl or chlorophenyl analogs) to isolate substituent effects on bioavailability .

Q. Which computational methods predict the compound’s target binding affinity and selectivity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains. Focus on piperidine’s role in hydrogen bonding .
  • QSAR Modeling: Develop regression models correlating substituent electronegativity (e.g., trifluoromethyl) with IC50_{50} values from enzymatic assays .

Q. How can non-linear structure-activity relationships (SAR) arising from substituent effects be analyzed?

Methodological Answer:

  • Systematic Substituent Scanning: Synthesize analogs with incremental changes (e.g., –CF3_3 → –CH3_3 → –Cl) and test activity in dose-response assays .
  • Multivariate Analysis: Apply principal component analysis (PCA) to identify dominant physicochemical parameters (e.g., logP, polar surface area) driving activity .

Q. What methods ensure enantiomeric purity during synthesis of chiral derivatives?

Methodological Answer:

  • Chiral Chromatography: Use Chiralpak® columns (e.g., AD-H or OD-H) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to achieve >90% enantiomeric excess .

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